(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes an ethylphenyl group and a methylfuran group connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenylamine and 5-methylfuran-2-carboxylic acid.
Amide Formation: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine (TEA) to form the amide bond.
E-Configuration: The final step involves the formation of the (E)-configuration of the double bond, which can be achieved through selective catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-methylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
(E)-N-(4-ethylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide: Similar structure but with an ethyl group on the furan ring.
Uniqueness
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the specific combination of the ethylphenyl and methylfuran groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXTKWLKWFKSV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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